molecular formula C11H11N3O3 B2613028 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide CAS No. 763109-56-4

5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide

Cat. No. B2613028
CAS RN: 763109-56-4
M. Wt: 233.227
InChI Key: DCVYLONLJNPNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is a research chemical . It is a derivative of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, which has a molecular formula of C11H9NO4 .


Synthesis Analysis

The synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide and its derivatives involves complex chemical reactions . Detailed NBO (natural bond orbital) analysis has provided insight into donor-acceptor interactions and the nature of bonding in 5-amino-3-methyl-isoxazole-4-carbohydrazide .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is similar to that of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid. The latter has a molecular formula of C11H9NO4, an average mass of 219.193 Da, and a monoisotopic mass of 219.053162 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide are complex and involve multiple steps .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide has shown promise in the field of antimicrobial and antitubercular activity. Research indicates its effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes. Additionally, it has been found active as an antitubercular agent against M. tuberculosis H37Rv. The antibacterial and antitubercular activities are further supported by molecular docking studies (Shingare et al., 2018).

Immunosuppressive Properties

Another area of application is in immunosuppressive research. Isoxazole derivatives, including those related to 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide, have shown to inhibit the proliferation of human cells in various in vitro models. They have demonstrated the ability to inhibit the production of tumor necrosis factor in human cell cultures and impact the expression of caspases, Fas, and NF-κB1, indicating a potential proapoptotic action that may contribute to immunosuppressive effects (Mączyński et al., 2018).

Corrosion Protection

The compound has also been studied for its corrosion protection properties. Research involving the synthesis of related isoxazole-carbohydrazides has shown significant inhibition efficiency in protecting mild steel in corrosive environments. This includes the formation of protective layers on metal surfaces, demonstrating potential applications in industrial corrosion protection (Paul et al., 2020).

Antiviral and Cytotoxic Activities

There has been research indicating that isoxazole-based derivatives, including compounds structurally similar to 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide, have exhibited antiviral activities, particularly against Herpes simplex type-1 (HSV-1). Additionally, these compounds have shown cytotoxic activities, making them of interest in the development of antiviral drugs (Dawood et al., 2011).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of isoxazole-carbohydrazide derivatives provides insights into their chemical properties. Studies involving the crystal structure and Hirshfeld surface analysis contribute to a deeper understanding of the molecular interactions and potential applications of these compounds in various fields (Kumara et al., 2017).

properties

IUPAC Name

5-(4-methoxyphenyl)-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-8-4-2-7(3-5-8)10-6-9(14-17-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVYLONLJNPNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763109-56-4
Record name 5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.